Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a spiro-fused oxazolidine ring. Its molecular formula is C12H19NO4, and it has a molecular weight of 241.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-2-oxa-6-azaspiro[34]octane-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: Tert-butyl 8-carboxy-2-oxa-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Tert-butyl 8-hydroxymethyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Similar spirocyclic structure but with different functional groups.
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom and a hydroxyl group.
Tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate: Contains a ketone group instead of a formyl group .
Uniqueness
Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h5,9H,4,6-8H2,1-3H3 |
InChI Key |
QTTCFJHMVLUNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C=O |
Origin of Product |
United States |
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